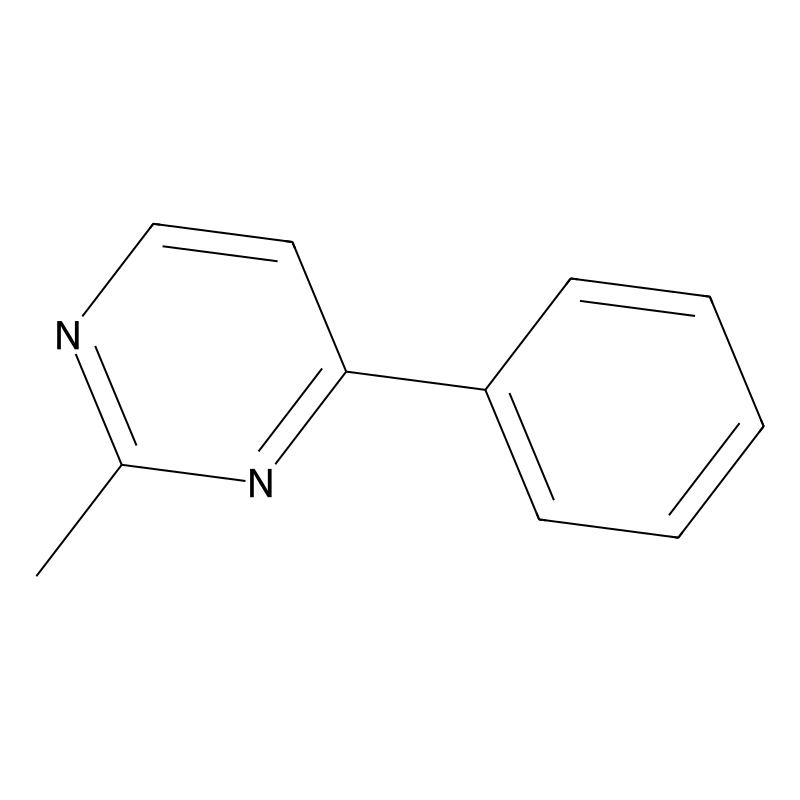2-Methyl-4-phenylpyrimidine

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
2-Methyl-4-phenylpyrimidine-5-carboxylic Acid Research
While not the exact compound of interest, 2-Methyl-4-phenylpyrimidine-5-carboxylic acid has been studied for its potential biological activities.
2-Methyl-4-phenylpyrimidine is an organic compound with the molecular formula . This compound features a pyrimidine ring substituted with a methyl group at the second position and a phenyl group at the fourth position. Pyrimidines are six-membered heterocycles containing two nitrogen atoms at positions 1 and 3, which contribute to their diverse chemical reactivity and biological activity. The presence of both the methyl and phenyl groups enhances its stability and reactivity, making it a valuable compound in organic synthesis and medicinal chemistry.
- Oxidation: The compound can be oxidized to yield pyrimidine derivatives with additional functional groups. Common oxidizing agents include potassium permanganate and chromium trioxide.
- Reduction: Reduction reactions can transform the nitrogen-containing groups or other substituents into alcohols or amines, using reducing agents like lithium aluminum hydride or sodium borohydride.
- Electrophilic Substitution: The phenyl group can participate in electrophilic substitution reactions, allowing for the introduction of various substituents. This reaction often employs halogens or nitrating agents.
These reactions underscore the compound's versatility in synthetic organic chemistry.
Research indicates that 2-Methyl-4-phenylpyrimidine exhibits potential biological activities, particularly in antimicrobial and anticancer applications. Studies have shown that derivatives of pyrimidines can inhibit certain enzymes, such as acetylcholinesterase, which is significant in treating neurodegenerative diseases . The compound's unique structure may allow it to interact with specific biological targets, potentially leading to therapeutic effects.
The synthesis of 2-Methyl-4-phenylpyrimidine typically involves several methods:
- Condensation Reactions: One common approach is the condensation of 2-methylpyrimidine with benzaldehyde in the presence of a base, followed by subsequent reactions to introduce additional functional groups.
- Mitsunobu Reaction: This method involves coupling reactions where 2-methylpyrimidine is reacted with various alcohols or amines to produce substituted derivatives .
- Industrial Production: For large-scale synthesis, continuous flow reactors and automated systems are often employed to optimize yield and quality, ensuring efficient production processes.
These methods highlight the compound's accessibility for further research and application.
2-Methyl-4-phenylpyrimidine has several applications across different fields:
- Pharmaceuticals: It serves as an intermediate in the synthesis of various drugs due to its biological activity.
- Dyes and Pigments: The compound is utilized in producing dyes and pigments due to its stable aromatic structure.
- Research Chemicals: It is frequently used as a building block in organic synthesis for developing more complex molecules.
These applications reflect the compound's importance in both industrial and research settings.
Interaction studies involving 2-Methyl-4-phenylpyrimidine focus on its binding affinity to specific biological targets. Research has indicated that it may inhibit enzymes involved in metabolic pathways, contributing to its potential therapeutic uses. For instance, studies on acetylcholinesterase inhibition suggest that this compound could play a role in treating conditions like Alzheimer's disease by enhancing cholinergic transmission . Further investigations into its interactions with receptors could reveal additional therapeutic potentials.
Several compounds share structural similarities with 2-Methyl-4-phenylpyrimidine, each possessing unique properties:
| Compound Name | Structure Description | Unique Features |
|---|---|---|
| 4-Phenylpyrimidine | Lacks the methyl group at position 2 | May exhibit different reactivity due to absence of methyl group. |
| 2-Methylpyrimidine | Lacks the phenyl group at position 4 | Limited aromatic properties compared to 2-Methyl-4-phenylpyrimidine. |
| 2-Methyl-4-pyridinone | Contains a pyridine ring instead of pyrimidine | Different nitrogen positioning affects chemical behavior. |
| 5-Carboxylic acid derivative | Contains an additional carboxylic acid group | Increased polarity may enhance solubility in biological systems. |
Uniqueness: The combination of both methyl and phenyl groups in 2-Methyl-4-phenylpyrimidine contributes to its distinctive chemical properties and biological activities, making it a versatile compound for various applications in research and industry. Its ability to undergo diverse








